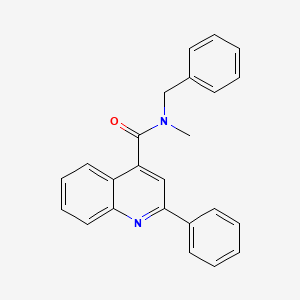![molecular formula C16H23NO3 B5129147 propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
propyl 4-[(2-methylpentanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-[(2-methylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. The resulting compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of propyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potent anti-cancer and neuroprotective properties, its straightforward synthesis method, and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of propyl 4-[(2-methylpentanoyl)amino]benzoate. One potential direction is to further investigate its mechanism of action and its potential applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study the potential toxicity of this compound and its effect on normal cells. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and neurodegenerative diseases. The synthesis method of this compound is straightforward, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable tool in scientific research and has the potential to lead to the development of new treatments for various diseases.
合成方法
The synthesis of propyl 4-[(2-methylpentanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis method of this compound has been studied extensively, and it has been found to be a straightforward and efficient process.
科学研究应用
Propyl 4-[(2-methylpentanoyl)amino]benzoate has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)

![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
